Ethylene glycol dimethacrylate

Catalog No.
S3314908
CAS No.
25852-47-5
M.F
C10H14O4
CH2=C(CH3)C(O)OCH2CH2OC(O)C(CH3)=CH2
C10H14O4
M. Wt
198.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylene glycol dimethacrylate

CAS Number

25852-47-5

Product Name

Ethylene glycol dimethacrylate

IUPAC Name

2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate

Molecular Formula

C10H14O4
CH2=C(CH3)C(O)OCH2CH2OC(O)C(CH3)=CH2
C10H14O4

Molecular Weight

198.22 g/mol

InChI

InChI=1S/C10H14O4/c1-7(2)9(11)13-5-6-14-10(12)8(3)4/h1,3,5-6H2,2,4H3

InChI Key

STVZJERGLQHEKB-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCCOC(=O)C(=C)C

Solubility

10% in benzene
> 10% in ethanol
> 10% in ligroin
Solubility in water, g/l at 20 °C: 1.1 (slightly soluble)

Synonyms

EGDMA cpd, ethylene dimethacrylate, ethylene glycol dimethacrylate, ethyleneglycol dimethacrylate, methacrylic acid ethylene ester

Canonical SMILES

CC(=C)C(=O)OCCOC(=O)C(=C)C

Crosslinking Agent in Polymers

EGDMA plays a crucial role in creating crosslinked polymers. These polymers possess enhanced mechanical strength, thermal stability, and reduced solubility compared to linear polymers. The presence of two methacrylate groups in EGDMA allows it to react with other monomers containing similar functional groups. During polymerization, these linkages create a three-dimensional network, leading to a more robust and insoluble final product.

One example of this application is the use of EGDMA in the synthesis of hydrogels for drug delivery [1]. By incorporating EGDMA into the hydrogel formulation, researchers can control the swelling behavior and release kinetics of encapsulated drugs [1].

([1] Effect of ethylene glycol dimethacrylate on swelling and on metformin hydrochloride release behavior of chemically crosslinked pH–sensitive acrylic acid–polyvinyl alcohol hydrogel: )

Tailoring Porosity in Materials

The amount of EGDMA used in a polymerization reaction can influence the porosity of the final material. Higher EGDMA content introduces more crosslinking, resulting in a denser network with smaller pores. This characteristic is valuable in applications like chromatography, where researchers require materials with specific pore sizes for separating biomolecules [2].

([2] Preparation of Ethylene Glycol Dimethacrylate (EGDMA)-Based Terpolymer as Potential Sorbents for Pharmaceuticals Adsorption: )

Dentistry and Material Science

EGDMA is also explored in material science research for developing novel materials with desired properties. For instance, researchers are investigating its use in the creation of contact lenses with improved UV-blocking capabilities [4].

([3] Effect of adding ethylene glycol dimethacrylate to resin cements: durability against thermal stress of adhesion to titanium: )

Ethylene glycol dimethacrylate is a diester formed from the condensation of two equivalents of methacrylic acid and one equivalent of ethylene glycol. This compound is characterized by its ability to act as a cross-linking agent in polymerization processes, particularly in the formation of copolymers with other methacrylate monomers such as methyl methacrylate. Ethylene glycol dimethacrylate is often used in applications requiring enhanced mechanical properties, such as in dental materials and coatings due to its excellent adhesion and durability properties. Additionally, it is sometimes referred to as ethylene dimethacrylate.

  • EGDMA is a moderate skin irritant and a potential skin sensitizer.
  • It can cause respiratory tract irritation upon inhalation.
  • EGDMA is flammable and should be handled with appropriate precautions [].
, primarily through free radical polymerization. The general reaction mechanism involves the formation of free radicals that initiate the polymerization process. For instance, when mixed with methyl methacrylate, the reaction can be represented as follows:

  • Initiation:
    InitiatorFree Radical\text{Initiator}\rightarrow \text{Free Radical}
  • Propagation:
    Free Radical+Ethylene Glycol DimethacrylateGrowing Polymer Chain\text{Free Radical}+\text{Ethylene Glycol Dimethacrylate}\rightarrow \text{Growing Polymer Chain}
    Growing Polymer Chain+Methyl MethacrylateNew Growing Polymer Chain\text{Growing Polymer Chain}+\text{Methyl Methacrylate}\rightarrow \text{New Growing Polymer Chain}
  • Termination:
    The reaction can terminate through various mechanisms including combination or disproportionation of growing chains.

These reactions highlight the compound's ability to form complex networks that enhance material properties.

Ethylene glycol dimethacrylate can be synthesized through several methods:

  • Direct Esterification: This method involves the reaction of methacrylic acid with ethylene glycol in the presence of a catalyst (such as sulfuric acid) at elevated temperatures.
  • Transesterification: Methyl methacrylate can be reacted with ethylene glycol under specific conditions to yield ethylene glycol dimethacrylate.
  • Photochemical Initiation: Ultraviolet radiation can be used to initiate the polymerization of ethylene glycol dimethacrylate with other monomers like methyl methacrylate, enhancing control over the molecular weight and structure of the resulting copolymers .

Unique FeaturesDiethylene Glycol DimethacrylateDimethacrylateCoatings, adhesivesHigher flexibility compared to ethylene glycol dimethacrylateTrimethylolpropane TrimethacrylateTri-functional acrylateCrosslinking agent in polymersOffers three reactive sites for polymerization1,4-Butanediol DimethacrylateDimethacrylateDental materialsLower volatility; better thermal stabilityMethylenebis(acrylamide)Bis-acrylamideGel electrophoresisForms hydrogels; widely used in biochemistry

Ethylene glycol dimethacrylate is unique due to its balance between reactivity and mechanical properties, making it particularly effective for applications requiring both strength and flexibility.

Studies have investigated the interactions of ethylene glycol dimethacrylate with various substances:

  • Conductivity Studies: Research has shown that copolymers containing ethylene glycol dimethacrylate exhibit enhanced ionic conductivity when doped with lithium salts, indicating potential applications in electrochemical devices .
  • Toxicological Assessments: Interaction studies have also focused on the compound's cytotoxicity and allergenic potential, emphasizing the need for careful handling during processing .

Physical Description

Liquid
COLOURLESS LIQUID.

XLogP3

1.9

Boiling Point

260
260 °C

Flash Point

101 °C c.c.

Vapor Density

Relative vapor density (air = 1): 6.8

Density

1.055 at 20 °C/20 °C
Relative density (water = 1): 1.05

LogP

2.4

Melting Point

-40 °C

UNII

7BK5G69305

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pharmacology

Glycol Dimethacrylate is an organic chemical and ester of methacrylic acid. Glycol dimethacrylate is a reactive resin used as a functional monomer and a crosslinking agent in polymer production. Via photopolymerization, this agent is a component of hydrogels, which are used in applications such as scaffolds for tissue engineering or drug delivery carriers. In turn, hydrogel products can be applied to the prevention of thrombosis, post-operative adhesion formations, and as coatings for biosensors.

MeSH Pharmacological Classification

Cross-Linking Reagents

Vapor Pressure

Vapor pressure, Pa at 20 °C: 478

Pictograms

Irritant

Irritant

Other CAS

97-90-5
25721-76-0

Wikipedia

Ethylene glycol dimethacrylate

Methods of Manufacturing

TRANSESTERIFICATION OR ESTERIFICATION OF ETHYLENE GLYCOL WITH AN EXCESS OF EITHER METHYL METHACRYLATE OR METHACRYLIC ACID
The methacrylates can be synthesized by catalytic oxidation of isobutylene and subsequent esterification with the appropriate alcohol, or by reacting acetone with hydrocyanic acid and subsequent esterification in sulfuric acid with the appropriate alcohol. /Methacrylic esters/

General Manufacturing Information

Adhesive manufacturing
All other chemical product and preparation manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Rubber product manufacturing
Wholesale and retail trade
2-Propenoic acid, 2-methyl-, 1,1'-(1,2-ethanediyl) ester: ACTIVE
2-Propenoic acid, 2-methyl-, 1,1'-(1,2-ethanediyl) ester, homopolymer: INACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Analytic Laboratory Methods

RETENTION TIMES FOR ACRYLATES & METHACRYLATES WERE MEASURED WITH 2 DIFFERENT COLUMNS (C18 CORASIL & C8 LICHROSORB) USING REVERSE-PHASE HIGH PRESSURE LIQ CHROMATOGRAPHY IN ORDER TO OBTAIN PARTITION COEFFICIENTS OF ACRYLATES AND METHACRYLATES BETWEEN 1-OCTANOL AND WATER (LOG P). /ACRYLATES & METHACRYLATES/
THE ELECTRON-IMPACT AND METHANE CHEM-IONIZATION MASS SPECTRA OF SELECTED ACRYLATE AND METHACRYLATE MONOMERS, INCLUDING ETHYLENE METHACRYLATE, COMMONLY USED IN DENTAL MATERIALS ARE REPORTED AND DISCUSSED. THE TWO IONIZATION MODES COMPLEMENT EACH OTHER, AND TOGETHER THE MASS SPECTRA OFFER ADEQUATE INFORMATION FOR IDENTIFICATION PURPOSES. THE APPLICATION OF THE MASS SPECTRAL METHOD IS DEMONSTRATED ON RESIN-BASED DENTAL MATERIALS WITH IDENTIFICATION OF THE MONOMER CONTENT.
Thin-layer chromatography (TLC), polarography, and spectrometry are used for soln measurements. Methacrylates in air have been analyzed by TLC, polarography, and colorimetry. Polarography has been used for determination of any residual monomer in the polymer. /Methacrylic acid & derivatives/

Storage Conditions

Temp during storage must be kept low to minimize formation of peroxides and other oxidation products. ... Storage temp below 30 °C are recommended for the polyfunctional methacrylates. ... The methacrylate monomers should not be stored for longer than one year. Shorter storage times are recommended for the aminomethacrylates, ie, three months, and the polyfunctional methacrylates, ie, six months. Many of these cmpd are sensitive to UV light and should, therefore, be stored in the dark. The methacrylic esters may be stored in mild steel, stainless steel, or aluminum. /Methacrylic acid & derivatives/

Dates

Modify: 2023-08-19

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